REACTION_CXSMILES
|
ClC[C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:20])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])=[CH:7][C:6]=1[CH3:21])=[O:4].ClCC(C1C=CC(C)=CC=1NC(=O)C1C=CC=CC=1C)=[O:25].Cl>C1(C)C=CC=CC=1>[CH3:21][C:6]1[CH:7]=[C:8]([NH:11][C:12](=[O:20])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[CH:9]=[CH:10][C:5]=1[C:3]([OH:4])=[O:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the above Reference Example 5
|
Type
|
CONCENTRATION
|
Details
|
is concentrated and to the residue
|
Type
|
ADDITION
|
Details
|
is added isopropyl alcohol (twice volume)
|
Type
|
ADDITION
|
Details
|
To the mixture is added dropwise an aqueous sodium hypochlorite solution (twice molar amount) at 10-20° C
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (30 minutes to one hour)
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals are separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)NC(C1=C(C=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |